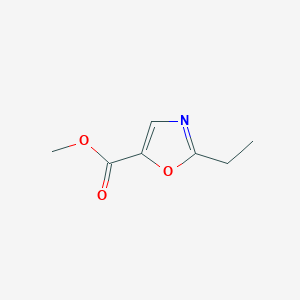

2-Ethyl-oxazole-5-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-ethyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-6-8-4-5(11-6)7(9)10-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOVNUUGXIVDHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formamide-Mediated Cyclization of Ethyl 2-Chloroacetoacetate

Patent literature describes a route starting from ethyl 2-chloroacetoacetate (EACA), which undergoes cyclization with formamide to directly yield 4-methyloxazole-5-carboxylic acid ethyl ester. Methylation is then achieved via transesterification or direct reaction with methanol.

-

EACA (1 equiv) is heated with excess formamide (3–4 equiv) at 120–140°C for 6–12 hours.

-

The crude product is purified by distillation or recrystallization.

-

Ester interchange with methanol in the presence of sulfuric acid (0.5–1.5 wt%) at 100–130°C produces the methyl ester.

Challenges and Optimizations:

-

Formamide excess (up to 4 equiv) is required to drive the reaction, increasing costs .

-

Byproducts include ammonium chloride and formic acid, necessitating rigorous purification.

-

Yield: 65–70% for the ethyl ester, with marginal losses during methylation .

Direct Esterification of 2-Ethyl-oxazole-5-carboxylic Acid

A two-step approach involves synthesizing the carboxylic acid followed by esterification. This method, adapted from esterification protocols in patent US4885383A , is advantageous for scalability.

Step 1: Carboxylic Acid Synthesis

The oxazole ring is constructed via cyclization of ethyl acetoacetate derivatives with hydroxylamine hydrochloride, followed by hydrolysis.

Step 2: Acid-Catalyzed Esterification

-

2-Ethyl-oxazole-5-carboxylic acid (1 equiv) is refluxed with methanol (3–4 equiv) and concentrated sulfuric acid (0.5–1.5 wt%) at 115–125°C.

-

Water formed during the reaction is removed via azeotropic distillation using toluene or cyclohexane.

-

The product is isolated by fractional distillation (purity >98%).

Advantages:

-

High yields (85–90%) due to efficient water removal.

-

Compatible with continuous flow reactors for industrial production .

Comparative Analysis of Synthetic Routes

The table below summarizes critical metrics for each method:

Critical Observations:

-

The cyclocondensation route offers structural flexibility but requires cryogenic conditions.

-

Formamide-mediated methods suffer from reagent costs and byproduct formation.

-

Direct esterification is the most scalable and efficient, albeit requiring pre-synthesized carboxylic acid.

Mechanistic Insights and Side Reactions

Cyclocondensation Mechanism :

The reaction proceeds through a tandem nucleophilic substitution and cyclization pathway. The isocyanoacetate anion attacks the α-carbon of the haloacetyl compound, displacing the halide. Intramolecular cyclization forms the oxazole ring, with the ester group introduced via subsequent methanol quenching.

Esterification Dynamics :

Protonation of the carboxylic acid by sulfuric acid enhances electrophilicity, facilitating nucleophilic attack by methanol. Azeotropic water removal shifts equilibrium toward ester formation, as per Le Chatelier’s principle.

Common Side Reactions:

-

Over-esterification: Prolonged heating leads to dimethyl ester formation.

-

Oxazole ring opening under strongly acidic or basic conditions.

Industrial Considerations and Green Chemistry

Large-scale production favors the direct esterification method due to its compatibility with continuous reactors and high atom economy. Recent advances propose replacing sulfuric acid with solid acid catalysts (e.g., Amberlyst-15) to reduce waste . Additionally, solvent-free esterification under microwave irradiation has shown promise, cutting reaction times by 50% .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-oxazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols .

Scientific Research Applications

2-Ethyl-oxazole-5-carboxylic acid methyl ester has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism by which 2-Ethyl-oxazole-5-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in inflammation or microbial growth. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxazole Derivatives

Key Observations:

Substituent Effects: The position of substituents significantly influences reactivity and applications. Bulky groups, such as the benzyloxycarbonylaminoethyl chain in ’s compound, expand utility in peptide coupling or polymer chemistry .

Thiazole analogs (e.g., ) emphasize high-yield one-pot reactions, which could inspire efficient oxazole syntheses .

Applications :

- Methyl and ethyl esters of oxazole derivatives are frequently employed as intermediates in pharmaceuticals. For instance, imidazole-5-carboxylic acid esters are precursors to antihypertensive drugs like olmesartan .

- Fatty acid methyl esters (e.g., palmitic acid methyl ester) in and highlight the broader role of ester groups in analytical chemistry and metabolic studies, though structurally distinct from oxazoles .

Safety and Handling: Oxazole esters, such as Ethyl 5-methyl-oxazole-4-carboxylic acid ethyl ester (), are noted for respiratory and ocular irritation, necessitating careful handling . Thiazole derivatives (e.g., 5-Amino-2-methylthiazole-4-carboxylic acid ethyl ester) may exhibit distinct toxicological profiles due to sulfur-containing rings .

Biological Activity

Overview

2-Ethyl-oxazole-5-carboxylic acid methyl ester is a heterocyclic compound belonging to the oxazole family, characterized by its unique chemical structure which includes an ethyl group at the second position and a carboxylic acid group at the fifth position of the oxazole ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is . Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. Its structure facilitates hydrogen bonding and hydrophobic interactions with target proteins, influencing their function.

Antimicrobial Properties

Research indicates that compounds within the oxazole family exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of oxazoles can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogenic bacteria is an area of ongoing investigation.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The cytotoxic effects are often dose-dependent, with IC50 values indicating effective concentrations for inhibiting cell growth.

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM across different cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Testing : Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing new antimicrobial agents .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethyl-oxazole-5-carboxylic acid methyl ester, and how are reaction conditions optimized?

- The compound is synthesized via condensation reactions under controlled conditions. A typical route involves coupling ethyl oxazole-5-carboxylate derivatives with methylating agents (e.g., methyl halides) in the presence of base catalysts like K₂CO₃. Reaction parameters such as temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios are critical for yield optimization .

- Methodological Tip : Use kinetic modeling to identify rate-limiting steps (e.g., esterification vs. cyclization) and adjust reagent addition rates accordingly .

Q. How is the purity of this compound validated post-synthesis?

- Purification employs recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent). Analytical techniques include:

- HPLC : Reverse-phase C18 column, UV detection at 254 nm.

- NMR : Confirm ester methyl protons (δ 3.7–3.9 ppm) and oxazole ring protons (δ 7.2–8.1 ppm) .

Q. What spectroscopic methods are used for structural characterization?

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model charge distribution on the oxazole ring and ester group. For example, the C5 position of the oxazole is electrophilic, favoring attack by amines or thiols .

- Case Study : Compare calculated vs. experimental activation energies for ester hydrolysis (ΔG‡ ~25–30 kJ/mol under basic conditions) .

Q. What strategies resolve contradictions in reported biological activity data?

- Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from assay conditions (pH, co-solvents). Validate results by:

- Replicating assays in phosphate buffer (pH 7.4) with <1% DMSO.

- Testing structural analogs (e.g., ethyl-to-propyl ester substitutions) to isolate steric/electronic effects .

Q. How does the compound’s stability vary under different storage conditions?

- Stability studies show degradation via ester hydrolysis (t₁/₂ ~30 days at 25°C in aqueous media). Storage recommendations:

Q. What are the synthetic byproducts, and how are they characterized?

- Common byproducts include:

Q. Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Condition | Reference |

|---|---|---|---|---|

| Condensation (THF) | 72 | 95 | 70°C, 12 h | |

| Flow Reactor (DMF) | 88 | 98 | 0.5 mL/min, 80°C | |

| Microwave-assisted | 65 | 90 | 100 W, 30 min |

Q. Table 2. Analytical Techniques for Degradation Analysis

| Technique | Target | Limit of Detection | Application Example |

|---|---|---|---|

| GC-MS | Methyl esters | 0.1 ppm | Quantify hydrolyzed acids |

| XRD | Crystal form | N/A | Polymorph identification |

Q. Key Considerations for Experimental Design

- Steric Effects : The 2-ethyl group hinders nucleophilic attack at the oxazole C5 position; use bulky reagents (e.g., tert-butyl amines) to probe steric limitations .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase hydrolysis risk. Pre-dry solvents over molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.